Clobazam EP Impurity D
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Overview
Description
3,3-Dimethyl Clobazam: is a derivative of clobazam, a benzodiazepine class medication. Benzodiazepines are known for their anxiolytic, anticonvulsant, and sedative properties. Clobazam itself is used primarily for its anxiolytic effects and as an adjunctive therapy in epilepsy . The molecular formula of 3,3-Dimethyl Clobazam is C18H17ClN2O2 , and it has a molecular weight of 328.79 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl Clobazam involves several steps, starting from basic organic compounds. One common method involves the cyclization of appropriate precursors under controlled conditions. The process typically includes the use of coupling agents and specific catalysts to facilitate the formation of the benzodiazepine ring .
Industrial Production Methods: Industrial production of 3,3-Dimethyl Clobazam follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl Clobazam undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzodiazepine ring.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various halogenating agents and nucleophiles are used depending on the desired substitution
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds .
Scientific Research Applications
Chemistry: In chemistry, 3,3-Dimethyl Clobazam is used as a reference standard for analytical methods, including HPLC and mass spectrometry .
Biology: In biological research, it is used to study the effects of benzodiazepines on the central nervous system, particularly their interaction with GABA receptors .
Medicine: Medically, it is investigated for its potential use in treating epilepsy and anxiety disorders. Its unique structure may offer advantages over other benzodiazepines in terms of efficacy and side effects .
Industry: In the pharmaceutical industry, 3,3-Dimethyl Clobazam is used in the development of new benzodiazepine derivatives with improved therapeutic profiles .
Mechanism of Action
The mechanism of action of 3,3-Dimethyl Clobazam involves the potentiation of GABAergic neurotransmission. It binds to the benzodiazepine site on the GABA-A receptor, increasing the frequency of chloride channel openings. This results in neuronal hyperpolarization and a reduction in neuronal excitability . The compound has a higher affinity for the α2 subunit of the GABA-A receptor, which mediates its anxiolytic effects .
Comparison with Similar Compounds
Clobazam: The parent compound, used primarily for its anxiolytic and anticonvulsant properties.
Diazepam: Another benzodiazepine with similar uses but different pharmacokinetic properties.
Lorazepam: Known for its potent anxiolytic effects but with a shorter duration of action compared to clobazam.
Uniqueness: 3,3-Dimethyl Clobazam is unique due to its specific structural modifications, which may confer different pharmacological properties. Its higher affinity for the α2 subunit of the GABA-A receptor may result in fewer sedative effects compared to other benzodiazepines .
Properties
CAS No. |
2092997-47-0 |
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Molecular Formula |
C18H17ClN2O2 |
Molecular Weight |
328.8 g/mol |
IUPAC Name |
7-chloro-1,3,3-trimethyl-5-phenyl-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C18H17ClN2O2/c1-18(2)16(22)20(3)14-10-9-12(19)11-15(14)21(17(18)23)13-7-5-4-6-8-13/h4-11H,1-3H3 |
InChI Key |
GMGYQQLPVOXNPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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